molecular formula C10H7BrClN B1446686 4-Bromo-1-chloro-6-methylisoquinoline CAS No. 1368342-65-7

4-Bromo-1-chloro-6-methylisoquinoline

Cat. No.: B1446686
CAS No.: 1368342-65-7
M. Wt: 256.52 g/mol
InChI Key: APCFIRAAJJOJLQ-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-6-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClN and a molecular weight of 256.53 g/mol . This compound is part of the isoquinoline family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Scientific Research Applications

4-Bromo-1-chloro-6-methylisoquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “4-Bromo-1-chloro-6-methylisoquinoline” is not known. Isoquinolines and their derivatives have been studied for their potential biological activities, but the specific activities and mechanisms of action can vary widely depending on the specific structure and functional groups of the compound .

Future Directions

The future directions for research on “4-Bromo-1-chloro-6-methylisoquinoline” and similar compounds could include further investigation of their synthesis, reactions, and potential biological activities. Isoquinolines are a rich area of study in medicinal chemistry, and new discoveries could lead to the development of novel therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-6-methylisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method is the bromination of isoquinoline hydrochlorides with bromine in nitrobenzene, which yields 4-bromo-isoquinoline . This is followed by chlorination to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. These methods may use automated systems to precisely control the reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-6-methylisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

    Oxidation and Reduction Reactions: The isoquinoline ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the isoquinoline ring.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-methylisoquinoline
  • 1-Chloro-6-methylisoquinoline
  • 4-Chloro-6-methylisoquinoline

Uniqueness

4-Bromo-1-chloro-6-methylisoquinoline is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring. This dual substitution pattern imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for diverse biological activities. Compared to similar compounds, it offers a broader range of applications in scientific research and industrial processes .

Properties

IUPAC Name

4-bromo-1-chloro-6-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-2-3-7-8(4-6)9(11)5-13-10(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCFIRAAJJOJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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